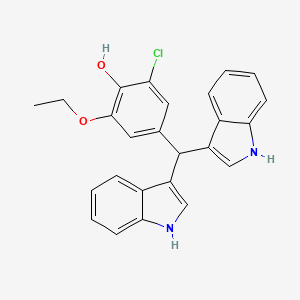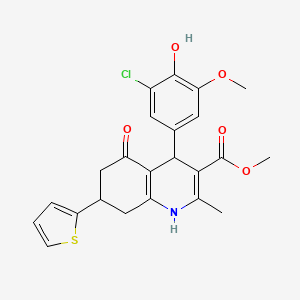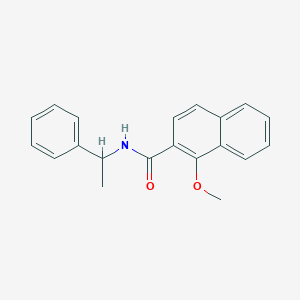
1-methoxy-N-(1-phenylethyl)-2-naphthamide
説明
1-methoxy-N-(1-phenylethyl)-2-naphthamide, also known as methoxy-naphthyl-ethylamide (MNNE), is a synthetic compound that belongs to the family of naphthyl-ethylamide derivatives. It is a white or off-white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. MNNE has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.
作用機序
MNNE acts as a partial agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them to produce a range of physiological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and appetite. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and pain.
Biochemical and Physiological Effects
MNNE has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MNNE can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. MNNE has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. In vivo studies have demonstrated that MNNE can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
MNNE has several advantages as a research tool. It is a selective and potent agonist of cannabinoid receptors, making it a useful probe for studying the endocannabinoid system. MNNE is also stable and easy to handle, making it a practical compound for use in laboratory experiments. However, MNNE has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. MNNE also has some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on MNNE. One area of interest is the development of MNNE-based drugs for the treatment of pain and inflammation. MNNE has shown promise as a lead compound for the development of novel analgesics and anti-inflammatory drugs. Another area of interest is the study of the role of the endocannabinoid system in various physiological and pathological processes. MNNE can be used as a tool to study the function of cannabinoid receptors in different tissues and organs. Finally, there is a need for further optimization of the synthesis of MNNE to improve yield and purity, making it a more practical compound for use in laboratory experiments.
科学的研究の応用
MNNE has been extensively studied for its potential applications in various scientific fields. In pharmacology, MNNE has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of novel pain medication. In biochemistry, MNNE has been used as a tool to study the structure and function of cannabinoid receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. In medicinal chemistry, MNNE has been used as a lead compound for the development of new drugs targeting the endocannabinoid system.
特性
IUPAC Name |
1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(15-8-4-3-5-9-15)21-20(22)18-13-12-16-10-6-7-11-17(16)19(18)23-2/h3-14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPKXJSNCGPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4073757.png)
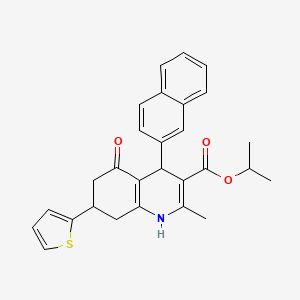
![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)
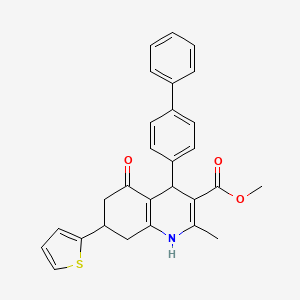
![N-allyl-N-[3-(5-isopropyl-2-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4073783.png)
![1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073790.png)
![7-{(3-chlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073791.png)
![(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)
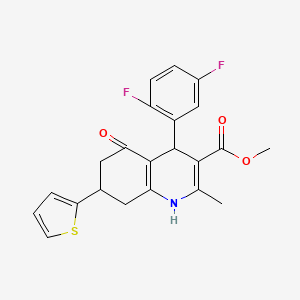
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)
